molecular formula C12H17FN2 B1476566 4-(4-(Fluoromethyl)piperidin-1-yl)aniline CAS No. 2002999-37-1

4-(4-(Fluoromethyl)piperidin-1-yl)aniline

Cat. No.: B1476566
CAS No.: 2002999-37-1
M. Wt: 208.27 g/mol
InChI Key: HENVOLUEKWPBBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound is known for its unique structure, which includes a piperidine ring substituted with a fluoromethyl group and an aniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Fluoromethyl)piperidin-1-yl)aniline typically involves the reaction of piperidine derivatives with fluoromethylating agents. One common method includes the use of fluoromethyl iodide in the presence of a base to introduce the fluoromethyl group onto the piperidine ring . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, can also be employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(4-(Fluoromethyl)piperidin-1-yl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the aniline moiety to its corresponding amine.

    Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide and potassium cyanide can be employed under mild conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, primary amines, and substituted derivatives of the original compound .

Scientific Research Applications

4-(4-(Fluoromethyl)piperidin-1-yl)aniline has been extensively studied for its applications in various scientific fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of biological pathways and enzyme interactions.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-(Fluoromethyl)piperidin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, thereby modulating their activity. This can lead to various biological effects, including alterations in neurotransmitter levels and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A six-membered heterocycle with one nitrogen atom.

    4-Fluorobenzylamine: A fluorinated benzylamine derivative.

    N-Methylpiperidine: A methylated analogue of piperidine.

Uniqueness

4-(4-(Fluoromethyl)piperidin-1-yl)aniline stands out due to its unique combination of a fluoromethyl group and an aniline moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-[4-(fluoromethyl)piperidin-1-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2/c13-9-10-5-7-15(8-6-10)12-3-1-11(14)2-4-12/h1-4,10H,5-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HENVOLUEKWPBBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CF)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-(Fluoromethyl)piperidin-1-yl)aniline
Reactant of Route 2
4-(4-(Fluoromethyl)piperidin-1-yl)aniline
Reactant of Route 3
Reactant of Route 3
4-(4-(Fluoromethyl)piperidin-1-yl)aniline
Reactant of Route 4
Reactant of Route 4
4-(4-(Fluoromethyl)piperidin-1-yl)aniline
Reactant of Route 5
Reactant of Route 5
4-(4-(Fluoromethyl)piperidin-1-yl)aniline
Reactant of Route 6
4-(4-(Fluoromethyl)piperidin-1-yl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.